4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzamide core, a piperazine ring, and a sulfonyl group. It is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body.
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D4 receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is particularly involved in cognitive and emotional processes.
Mode of Action
The compound acts as a ligand for the D4 receptor, meaning it binds to the receptor and triggers a response . This interaction can lead to changes in the cell’s activity, altering the transmission of signals in the brain.
Pharmacokinetics
The compound’s solubility in DMSO is 22 mg/mL, but it is insoluble in water , which may affect its bioavailability.
Result of Action
The binding of the compound to the D4 receptor can lead to a variety of cellular effects. For instance, it can influence the activity of neurons in the brain, potentially affecting mood, behavior, and cognition . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and its interaction with the D4 receptor.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, such as this compound, have shown potent antiproliferative activity against various types of tumors .
Molecular Mechanism
It is known that it is a high-affinity and selective dopamine D (4) receptor ligand
Dosage Effects in Animal Models
In animal models, piperazine analogs have demonstrated the ability to suppress and eliminate experimental tumors
Metabolic Pathways
Absorption, distribution, metabolism, and excretion calculations (ADME) have been performed on similar compounds .
Transport and Distribution
Adme properties of similar compounds have been predicted .
Subcellular Localization
It is known that it is a high-affinity and selective dopamine D (4) receptor ligand , suggesting it may localize to areas of the cell where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a piperazine ring. These features contribute to its high affinity and selectivity for dopamine D4 receptors, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSYECYTRWZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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